4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with hexyl and pentyl groups, as well as a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between phenylboronic acid and a halogenated benzene derivative in the presence of a palladium catalyst.
Substitution with Alkyl Groups: The hexyl and pentyl groups can be introduced through Friedel-Crafts alkylation reactions using the corresponding alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Introduction of Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of 4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and Lewis acids for Friedel-Crafts reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A biphenyl derivative with a cyano group, used in liquid crystal displays.
4-Phenylphenol: A biphenyl derivative with a hydroxyl group, used in the production of dyes and resins.
Uniqueness
4-Hexylphenyl 4’-pentyl[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of hexyl, pentyl, and carboxylate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
59748-23-1 |
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Molecular Formula |
C30H36O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(4-hexylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C30H36O2/c1-3-5-7-9-11-25-14-22-29(23-15-25)32-30(31)28-20-18-27(19-21-28)26-16-12-24(13-17-26)10-8-6-4-2/h12-23H,3-11H2,1-2H3 |
InChI Key |
UTFGWFCGHRMRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
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